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Introduction
Picaridin, also known as Icaridin, is a widely used synthetic insect repellent belonging to the

piperidine chemical family.[1] Developed by Bayer in the 1980s, it serves as an effective

alternative to DEET (N,N-Diethyl-meta-toluamide) with a favorable safety and cosmetic profile.

[2][3] This technical guide provides a comprehensive overview of the chemical structure of

Picaridin, a detailed exploration of its stereoisomers, and methodologies for its synthesis,

efficacy testing, and toxicological evaluation.

Chemical Structure of Picaridin
Picaridin is a colorless and nearly odorless liquid with the chemical name 1-

piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, 1-methylpropyl ester.[4][3] It is a derivative of

piperidine, a saturated heterocyclic amine, which is also a structural component of piperine, the

compound responsible for the pungency of black pepper.[1]

Table 1: Chemical and Physical Properties of Picaridin
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Property Value

IUPAC Name
butan-2-yl 2-(2-hydroxyethyl)piperidine-1-

carboxylate

Synonyms Icaridin, KBR 3023, Bayrepel, Saltidin[5]

CAS Number 119515-38-7[5]

Molecular Formula C₁₂H₂₃NO₃[5]

Molecular Weight 229.32 g/mol [5]

Appearance Colorless liquid[5]

Odor Nearly odorless[5]

Melting Point < -170 °C[5]

Boiling Point 296 °C[5]

Solubility in Water 0.82 g/100 mL[5]

Solubility in Acetone 752 g/100mL[5]

Stereoisomers of Picaridin
Picaridin possesses two stereocenters, giving rise to four possible stereoisomers. These

stereocenters are located at the C2 position of the piperidine ring and the chiral carbon of the

sec-butyl group. The four stereoisomers consist of two pairs of enantiomers, which are

diastereomers to each other. Commercial Picaridin is a racemic mixture of two diastereomers,

present in roughly equal proportions.

The configuration at the stereocenter alpha to the nitrogen within the piperidine ring plays a

crucial role in the repellent activity of the molecule. Research has indicated that the (S)

configuration at this position is essential for effective repellency. Computational chemistry

studies have identified the "RS" isomer as the most active of the four stereoisomers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.nucro-technics.com/services/toxicology/oecd-402-acute-dermal-toxicity-fixed-dose-procedure/
https://www.nucro-technics.com/services/toxicology/oecd-402-acute-dermal-toxicity-fixed-dose-procedure/
https://www.nucro-technics.com/services/toxicology/oecd-402-acute-dermal-toxicity-fixed-dose-procedure/
https://www.nucro-technics.com/services/toxicology/oecd-402-acute-dermal-toxicity-fixed-dose-procedure/
https://www.nucro-technics.com/services/toxicology/oecd-402-acute-dermal-toxicity-fixed-dose-procedure/
https://www.nucro-technics.com/services/toxicology/oecd-402-acute-dermal-toxicity-fixed-dose-procedure/
https://www.nucro-technics.com/services/toxicology/oecd-402-acute-dermal-toxicity-fixed-dose-procedure/
https://www.nucro-technics.com/services/toxicology/oecd-402-acute-dermal-toxicity-fixed-dose-procedure/
https://www.nucro-technics.com/services/toxicology/oecd-402-acute-dermal-toxicity-fixed-dose-procedure/
https://www.nucro-technics.com/services/toxicology/oecd-402-acute-dermal-toxicity-fixed-dose-procedure/
https://www.benchchem.com/product/b1674257?utm_src=pdf-body
https://www.benchchem.com/product/b1674257?utm_src=pdf-body
https://www.benchchem.com/product/b1674257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Picaridin Stereoisomers

Diastereomeric Pairs

Picaridin
(Racemic Mixture)

Enantiomeric Pair 1
((2R,1'S) and (2S,1'R))

Separation

Enantiomeric Pair 2
((2R,1'R) and (2S,1'S))Separation

Click to download full resolution via product page

Caption: Logical relationship of Picaridin and its stereoisomers.

Experimental Protocols
Synthesis of Picaridin
The synthesis of Picaridin is a multi-step process that can be adapted from patent literature.

The key steps involve the preparation of the piperidine precursor and its subsequent reaction

with a chloroformate.

4.1.1. Preparation of 2-(2-hydroxyethyl)piperidine

This intermediate can be synthesized via the catalytic hydrogenation of 2-pyridineethanol.

Reaction: 2-Pyridineethanol is hydrogenated in the presence of a suitable catalyst (e.g.,

platinum oxide) and a solvent (e.g., methanol) under hydrogen pressure.

Conditions: The reaction is typically carried out at elevated temperature and pressure.

Purification: The resulting 2-(2-hydroxyethyl)piperidine is purified by distillation.

4.1.2. Preparation of sec-Butyl Chloroformate

This reagent is prepared by reacting sec-butanol with phosgene or a phosgene equivalent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1674257?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674257?utm_src=pdf-body
https://www.benchchem.com/product/b1674257?utm_src=pdf-body
https://www.benchchem.com/product/b1674257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction: sec-Butanol is reacted with a phosgenating agent in the presence of a base (e.g.,

pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or toluene).

Conditions: The reaction is typically carried out at low temperatures to control exothermicity.

Purification: The product is purified by distillation under reduced pressure.

4.1.3. Synthesis of Picaridin

The final step involves the condensation of 2-(2-hydroxyethyl)piperidine with sec-butyl

chloroformate.

Reaction: 2-(2-hydroxyethyl)piperidine is reacted with sec-butyl chloroformate in the

presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent (e.g., water

or an organic solvent).

Conditions: The reaction temperature is controlled to ensure complete reaction and minimize

side products.

Purification: The crude Picaridin is purified by extraction and subsequent distillation under

reduced pressure.

2-Pyridineethanol

2-(2-hydroxyethyl)piperidine

Hydrogenation

H2, Catalyst

Picaridin

Condensation

sec-Butanol

sec-Butyl Chloroformate

Phosgenation
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Caption: Simplified workflow for the synthesis of Picaridin.

Separation of Stereoisomers
The separation of Picaridin's stereoisomers can be achieved using chiral High-Performance

Liquid Chromatography (HPLC).

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with

each enantiomer, leading to different retention times and thus separation.

Method Development: A systematic approach to method development involves screening

various chiral columns and mobile phases.

Column Selection: Polysaccharide-based columns (e.g., cellulose or amylose derivatives)

are often effective for a wide range of chiral compounds.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g.,

isopropanol or ethanol) is commonly used. The addition of a small amount of an acidic or

basic modifier may be necessary to improve peak shape and resolution.

Validation: A validated chiral HPLC method should demonstrate specificity, linearity,

accuracy, precision, and robustness.

Repellent Efficacy Testing
The Klun and Debboun (K&D) module is a standardized apparatus for the quantitative

evaluation of insect repellent efficacy on human subjects.[6]

Apparatus: The K&D module consists of multiple test cells that allow for the simultaneous

comparison of different repellent doses or formulations and a control.

In Vivo Protocol:

Subject Preparation: A defined area of a volunteer's skin (e.g., forearm) is marked for

repellent application.
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Repellent Application: A precise dose of the repellent formulation is applied evenly to the

marked skin area.

Mosquito Exposure: The treated arm is exposed to a cage containing a known number of

host-seeking female mosquitoes at specific time intervals after application.

Data Collection: The primary endpoint is the "complete protection time," defined as the

time from repellent application until the first confirmed mosquito bite.

In Vitro Adaptation: The K&D module can be adapted for in vitro screening by coupling it with

a membrane-blood reservoir. This allows for high-throughput screening of potential repellent

compounds without the use of human subjects.[6]

Klun & Debboun (K&D) Module Protocol

Subject Recruitment & Skin Preparation

Application of Repellent Formulation

Exposure to Mosquitoes in K&D Module

Observation and Data Collection

Determination of Complete Protection Time

Click to download full resolution via product page
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Caption: Experimental workflow for repellent efficacy testing.

Toxicological Evaluation
Toxicological studies are conducted to assess the safety of Picaridin for human use. These

studies are typically performed following internationally recognized guidelines, such as those

from the Organisation for Economic Co-operation and Development (OECD).

4.4.1. Acute Dermal Toxicity (OECD 402)

This study provides information on the health hazards arising from a single, short-term dermal

exposure to a substance.[7][8]

Test Animals: Typically adult rats of a single sex.[6]

Procedure:

A single dose of the test substance is applied to a shaved area of the animal's skin

(approximately 10% of the body surface area).[5]

The application site is covered with a porous gauze dressing for 24 hours.[7]

Animals are observed for signs of toxicity and mortality for at least 14 days.[7]

A gross necropsy is performed on all animals at the end of the study.[5]

4.4.2. Chronic Toxicity Studies (OECD 452)

These studies are designed to characterize the toxicological profile of a substance following

prolonged and repeated exposure.[9][10]

Test Animals: Typically rodents (e.g., rats).[11]

Procedure:

The test substance is administered daily to several groups of animals at different dose

levels for an extended period (e.g., 12 months).[9]

Animals are observed daily for signs of toxicity.[11]
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Regular measurements of body weight, food and water consumption, hematology, and

clinical chemistry are performed.[11]

At the end of the study, a full necropsy and histopathological examination of organs and

tissues are conducted.[11]

Table 2: Summary of Toxicological Data for Picaridin

Toxicity Test Species Results

Acute Oral LD₅₀ Rat 4743 mg/kg[9]

Acute Dermal LD₅₀ Rat >2000 mg/kg[4]

Skin Irritation Human, Rabbit Not an irritant[4]

Eye Irritation Rabbit Slight to moderate irritant[4]

Skin Sensitization Guinea Pig Not a sensitizer[4]

Chronic Dermal Toxicity (1-

year)
Dog NOAEL >200 mg/kg/day

Carcinogenicity Rat, Mouse Not carcinogenic

Reproductive/Developmental

Toxicity
Rat, Rabbit No adverse effects

NOAEL: No-Observed-Adverse-Effect Level

Conclusion
Picaridin is a well-established and effective insect repellent with a strong safety profile. Its

chemical structure, characterized by two stereocenters, gives rise to four stereoisomers with

varying degrees of repellent activity. The synthesis of Picaridin involves established chemical

transformations, and standardized protocols are available for the evaluation of its efficacy and

toxicity. This in-depth technical guide provides a comprehensive resource for researchers,

scientists, and drug development professionals working with this important compound. Further

research focusing on the large-scale, cost-effective separation of the most active stereoisomers

could lead to the development of even more potent and targeted insect repellent formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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